molecular formula C13H21NO B2523462 2-(1-Adamantyl)-N-methylacetamide CAS No. 31897-93-5

2-(1-Adamantyl)-N-methylacetamide

Cat. No. B2523462
CAS RN: 31897-93-5
M. Wt: 207.317
InChI Key: TWMKVKIJGLSCJT-UHFFFAOYSA-N
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Description

Adamantane derivatives, such as 2-(1-Adamantyl)-4-methylphenol, are known for their unique cage-like structure . They have been synthesized by the adamantylation of p-cresol with 1-adamantanol .


Synthesis Analysis

The synthesis of adamantane derivatives often involves the adamantylation of a suitable compound . For example, 2-(1-Adamantyl)-4-methylphenol has been synthesized by the adamantylation of p-cresol with 1-adamantanol .


Molecular Structure Analysis

Adamantane derivatives have a unique cage-like structure . The structure of these compounds has been confirmed by 1H and 13C NMR .


Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .


Physical And Chemical Properties Analysis

Adamantane derivatives are known for their unique physical and chemical properties. For example, they are often used in the synthesis of monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Scientific Research Applications

Solvolysis Studies

Research has indicated the significance of 2-(1-Adamantyl)-N-methylacetamide and its derivatives in solvolysis studies. For instance, Saitô et al. (1978) explored the solvolysis rates of 1-adamantyl bromide and tosylate, along with 2-adamantyl tosylate, in various carboxamide solvents, including N-methylacetamide, highlighting the utility of these compounds in understanding solvolysis mechanisms in carboxamides (Saitô, Doihara, Moriwake, & Okamoto, 1978).

Coordination Chemistry

In coordination chemistry, N-(1-Adamantyl)lipoamide, a derivative of N-methylacetamide, was investigated for its reaction with hydrogen chloride, revealing insights into protonation dynamics at the carbonyl oxygen atom. Wilhelm, Koch, & Strasdeit (2002) conducted this study, offering valuable knowledge on the structural and reactivity aspects of such compounds (Wilhelm, Koch, & Strasdeit, 2002).

Conformational Analysis

Kolocouris et al. (2001) studied the effect of 1- and 2-adamantyl group substitution on the conformations and stereodynamics of N-methylpiperidine. This research is significant in understanding how adamantyl substitutions influence the stability and conformations of molecules, a key aspect in molecular design and drug discovery (Kolocouris, Outeiriño, Anderson, Fytas, Foscolos, & Kolocouris, 2001).

Biocatalytic Oxidation

A study by Sarkar, Hall, Dasgupta, & Bell (2016) explored the use of directing groups in the biocatalytic oxidation of unactivated adamantyl C-H bonds. They found that modifications, such as turning an amine into an amide, could lead to more efficient and selective oxidation of adamantane frameworks. This has implications in the field of enzymatic catalysis and green chemistry (Sarkar, Hall, Dasgupta, & Bell, 2016).

Antimicrobial and Anti-Inflammatory Activities

Al-Abdullah et al. (2014) synthesized N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, showcasing their potent antibacterial activity. This study underlines the potential of adamantyl-based compounds in developing new antimicrobial agents (Al-Abdullah, Asiri, Lahsasni, Habib, Ibrahim, & El-Emam, 2014).

Mechanism of Action

The mechanism of action of adamantane derivatives is not well understood and is a subject of ongoing research .

Safety and Hazards

Safety data sheets for similar compounds, such as 2-(1-Adamantyl)-4-methylphenol, indicate that they may cause skin and eye irritation, and may cause respiratory irritation . It’s recommended to use personal protective equipment when handling these compounds .

Future Directions

Research in adamantane chemistry, particularly those involving double-bonded adamantane derivatives, is a promising field. The high reactivity of these compounds offers extensive opportunities for their utilization in various applications .

properties

IUPAC Name

2-(1-adamantyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-14-12(15)8-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMKVKIJGLSCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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